5-Iodo-4-(trifluoromethyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Agrochemical Sciences
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in the realm of life sciences. bldpharm.comchemicalbook.com It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. bldpharm.com This inherent biological relevance has made the pyrimidine scaffold a focal point for the design of new therapeutic and agricultural agents.
In medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. sigmaaldrich.comnih.gov The structural versatility of the pyrimidine nucleus allows for extensive modification, enabling chemists to fine-tune the biological and pharmacokinetic properties of drug candidates. sigmaaldrich.com Several commercially successful drugs, such as the anticancer agent 5-Fluorouracil and the antiviral zidovudine, feature a pyrimidine core, underscoring its therapeutic importance. chemicalbook.comnih.gov
In the agrochemical sector, pyrimidine-based compounds are integral to the development of modern pesticides. alchempharmtech.com They are found in herbicides that exhibit high efficacy and selectivity, as well as in fungicides and insecticides. chemicalbook.comalchempharmtech.com The ability to modulate the properties of pyrimidine derivatives through substitution allows for the creation of agrochemicals with optimal potency and improved environmental profiles. nih.gov
The Role of Halogen Substituents in Modulating Pyrimidine Reactivity and Synthetic Utility
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto a pyrimidine ring profoundly alters its chemical characteristics. Halogens exert a strong inductive electron-withdrawing effect, which can significantly influence the reactivity of the heterocyclic system. This electronic perturbation can render the pyrimidine ring more susceptible to nucleophilic attack, a key reaction in the synthesis of more complex derivatives.
Moreover, halogen substituents, particularly iodine and bromine, serve as versatile synthetic handles for a wide array of cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings utilize the carbon-halogen bond to form new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building molecular complexity and accessing diverse chemical libraries for drug discovery and materials science. nih.gov The varying sizes and polarizability of the halogens, increasing from chlorine to iodine, also impact non-covalent interactions like halogen bonding, which can influence crystal packing and ligand-receptor binding. nih.gov The iodination of pyrimidines, for instance, is a key step in producing intermediates for a variety of bioactive molecules. sigmaaldrich.com
Impact of Trifluoromethyl Groups on Electronic Structure and Chemical Behavior in Heteroaromatic Systems
The trifluoromethyl (CF3) group is a unique and highly sought-after substituent in modern drug design. nih.gov Its incorporation into a heteroaromatic ring, such as pyrimidine, imparts a range of desirable properties. The strong electron-withdrawing nature of the CF3 group, a consequence of the high electronegativity of fluorine atoms, can significantly modulate the acidity and basicity of nearby functional groups. mdpi.com
From a physicochemical standpoint, the CF3 group often enhances a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450 oxidases. alchempharmtech.comnih.gov This increased metabolic stability is a critical attribute for developing long-acting pharmaceuticals. The introduction of a CF3 group has been shown to be a successful strategy in the development of various bioactive compounds, including anticancer and anti-inflammatory agents. alchempharmtech.com
Contextualizing 5-Iodo-4-(trifluoromethyl)pyrimidine within Advanced Pyrimidine Chemistry
The compound This compound (CAS Number: 1260843-81-9) is a prime example of a highly functionalized pyrimidine scaffold designed for advanced chemical synthesis. nih.gov It synergistically combines the key features of both a halogen substituent and a trifluoromethyl group on the pyrimidine core.
While detailed experimental studies on this specific molecule are not widely available in public literature, its structure allows for clear predictions of its chemical utility. The trifluoromethyl group at the 4-position strongly deactivates the pyrimidine ring towards electrophilic substitution and enhances its susceptibility to nucleophilic aromatic substitution. The iodine atom at the 5-position is an excellent leaving group and a critical handle for a multitude of transition metal-catalyzed cross-coupling reactions.
This dual functionality makes this compound a valuable building block for the synthesis of complex molecular architectures. It is anticipated to be a key intermediate in the preparation of novel derivatives for screening in medicinal and agrochemical research programs. The strategic placement of the iodo and trifluoromethyl groups allows for selective and sequential chemical transformations, providing a pathway to a wide range of target molecules with potentially enhanced biological activity and optimized physicochemical properties.
Compound Data
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1260843-81-9 | nih.gov |
| Molecular Formula | C₅H₂F₃IN₂ | Inferred |
| Purity | 95% | nih.gov |
Table 2: Illustrative Spectroscopic Data for an Analogous Compound: 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine
Note: This data is for a related pyridine (B92270) derivative and is provided for illustrative purposes to indicate the types of spectral features expected for halogenated, trifluoromethylated heteroaromatics.
| Spectroscopic Data | Value |
| ¹H NMR (Chemical Shift δ, ppm) | H-4: 8.20–8.30 (Doublet), H-6: 7.40–7.50 (Doublet), OCH₃: 3.80–3.90 (Singlet) |
| ¹³C NMR (Chemical Shift δ, ppm) | C-2 (CF₃): 120–125, C-3 (OCH₃): 55–56, C-5 (I): 140–145 |
| ¹⁹F NMR (Chemical Shift δ, ppm) | ~120–125 (deshielding effect confirms CF₃ presence) |
| High-Resolution Mass Spectrometry (HRMS) | Validates molecular weight (C₈H₆F₃INO: calc. 317.95) and isotopic patterns for iodine. |
Source:
Structure
3D Structure
Properties
CAS No. |
1260843-81-9 |
|---|---|
Molecular Formula |
C5H2F3IN2 |
Molecular Weight |
273.98 g/mol |
IUPAC Name |
5-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H |
InChI Key |
VYPHMHFPOFIMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Iodo 4 Trifluoromethyl Pyrimidine
Influence of the Trifluoromethyl Group on Pyrimidine (B1678525) Ring Aromaticity and Electron Density
The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, a characteristic that significantly alters the electronic landscape of the pyrimidine ring to which it is attached. mdpi.commdpi.com Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This effect pulls electron density away from the pyrimidine ring, rendering the heterocyclic system significantly more electron-deficient.
| Basicity | Decreases the basicity of the ring nitrogens | Reduces the likelihood of protonation or Lewis acid coordination at the nitrogen atoms. |
Reactivity of the Iodine Substituent in Nucleophilic and Electrophilic Processes
The iodine atom at the C5 position of 5-Iodo-4-(trifluoromethyl)pyrimidine is a key functional handle, participating in a variety of transformations. Its reactivity is distinct in nucleophilic displacement reactions versus its activation in catalytic cycles.
Displacement Reactions of the Iodide Moiety
In classical nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. chemistrysteps.com This trend is inverse to that observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack on the ring, which is facilitated by the more electronegative halogens that polarize the carbon-halogen bond. However, iodide is still a viable leaving group in SNAr reactions, particularly on highly activated systems like pyrimidines bearing strong electron-withdrawing groups.
The primary utility of the iodide moiety lies in its role as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
Carbon-Iodine Bond Activation in Catalytic Cycles
The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds. This characteristic makes it highly susceptible to activation in various catalytic cycles, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netrsc.org
The catalytic cycle for these reactions typically begins with the oxidative addition of the organohalide (in this case, this compound) to a low-valent transition metal complex, commonly Pd(0). The relative weakness of the C-I bond facilitates this crucial first step, allowing the reaction to proceed under milder conditions compared to the analogous chloro or bromo derivatives. nih.gov This ease of C-I bond cleavage makes iodinated pyrimidines valuable substrates for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, onto the pyrimidine core. researchgate.net
Table 2: Reactivity of the Iodine Substituent
| Reaction Type | Role of Iodine | Mechanistic Step | Common Catalysts |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Leaving Group | Oxidative Addition to Pd(0) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Heck Coupling | Leaving Group | Oxidative Addition to Pd(0) | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira Coupling | Leaving Group | Oxidative Addition to Pd(0) | Pd(PPh₃)₄, CuI |
| Photochemical Reactions | Radical Precursor | Homolytic cleavage of C-I bond | Visible Light |
Aromatic Nucleophilic Substitution (SNAr) on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for aromatic nucleophilic substitution (SNAr) reactions. This reactivity is further amplified by the presence of electron-withdrawing groups.
Positional Reactivity Trends in Pyrimidines Bearing Electron-Withdrawing Groups
In pyrimidine systems, the positions available for substitution exhibit different levels of reactivity towards nucleophiles. Generally, the C4 and C6 positions are more electrophilic and thus more reactive in SNAr reactions than the C2 position. stackexchange.comnih.gov This preference is due to the superior ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.
When a nucleophile attacks the C4 or C6 position, the negative charge can be effectively delocalized onto the adjacent nitrogen atom at position 1 or 3, respectively. libretexts.org Attack at the C2 position results in a less stable intermediate because the negative charge is situated between two electron-rich nitrogen atoms, leading to greater electrostatic repulsion. stackexchange.com Therefore, in pyrimidines with leaving groups at C2 and C4, substitution preferentially occurs at the C4 position. nih.gov
Role of the Trifluoromethyl Group in Enhancing SNAr Reactivity
The trifluoromethyl group at C4 plays a pivotal role in enhancing the rate of SNAr reactions on the pyrimidine ring. Strong electron-withdrawing groups are essential for SNAr because they stabilize the transient, negatively charged Meisenheimer complex formed during the reaction. libretexts.orgchemistrysteps.com
The -CF3 group exerts a powerful inductive pull on the electrons of the pyrimidine ring. This effect has two major consequences that favor SNAr:
Increased Electrophilicity : It further depletes the electron density of the ring carbons, making them more attractive to incoming nucleophiles.
Stabilization of the Intermediate : It effectively stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction and thus increasing the reaction rate. chemistrysteps.com
Organometallic Reactivity and Functionalization Pathways
The presence of both a halogen atom and a trifluoromethyl group on the pyrimidine ring of this compound opens up diverse avenues for organometallic reactions, enabling the introduction of a wide array of functional groups. These transformations are pivotal in the synthesis of complex pyrimidine derivatives.
Metalation Reactions (e.g., Lithiation, Magnesiation) of Halogenated Trifluoromethylpyridines.znaturforsch.com
Halogenated trifluoromethylpyridines are key substrates for metalation reactions, which involve the formation of a carbon-metal bond. This is typically achieved through either direct deprotonation (lithiation) or through a halogen-metal exchange (magnesiation).
Lithiation: Direct deprotonation using strong lithium bases, such as alkyllithiums, can be employed to create organolithium species. znaturforsch.comias.ac.in The position of lithiation is directed by the heteroatoms in the ring and existing substituents. ias.ac.in For instance, in N,N-dimethyl-p-anisidine, lithiation occurs ortho to the methoxy (B1213986) group. ias.ac.in The process is believed to proceed via a complex-induced proximity effect, where the lithium reagent coordinates with a heteroatom and subsequently removes a nearby proton. ias.ac.in
Magnesiation: The formation of Grignard reagents from halogenated pyridines is a common strategy. znaturforsch.com Isopropylmagnesium halides are often used for this purpose. znaturforsch.com These reactions can be sensitive, and the choice of reagent is crucial to avoid side reactions. harvard.edu
Halogen-Metal Exchange Processes.znaturforsch.com
Halogen-metal exchange is a powerful technique for the regioselective formation of organometallic intermediates from halogenated precursors. znaturforsch.comnih.gov This method is particularly valuable for creating organolithium and organomagnesium compounds that are not accessible through direct metalation. ias.ac.in
Iodine-Lithium Exchange: The iodine atom in this compound is susceptible to exchange with organolithium reagents, such as n-butyllithium. numberanalytics.com This reaction is typically fast and allows for the introduction of lithium at the C-5 position, which can then be reacted with various electrophiles. ias.ac.in The exchange process is generally favored over proton abstraction, although this can be influenced by the specific substrate and reaction conditions. ias.ac.in
Iodine-Magnesium Exchange: The iodine-magnesium exchange offers a milder alternative to lithiation. nih.govsigmaaldrich.com Reagents like isopropylmagnesium chloride, sometimes in the presence of additives like bis[2-(N,N-dimethylamino)ethyl] ether, can facilitate a clean exchange, even on reactive pyrimidine rings. nih.govsigmaaldrich.com The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, can significantly accelerate the rate of both bromine- and iodine-magnesium exchange reactions. researchgate.net This method has proven effective for a variety of iodoaromatics, including those with sensitive functional groups. sigmaaldrich.com
Regioselective Functionalization via Metalated Intermediates.znaturforsch.com
Once the metalated intermediate of this compound is formed, it serves as a potent nucleophile for the regioselective introduction of a wide range of substituents.
The resulting organolithium or organomagnesium species can react with a diverse array of electrophiles to introduce new carbon-carbon and carbon-heteroatom bonds. Common electrophiles include aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comorganic-chemistry.org For example, the reaction of a Grignard reagent with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after an acidic workup. organic-chemistry.orglibretexts.org The reaction with carbon dioxide leads to the formation of a carboxylic acid. masterorganicchemistry.com
The regioselectivity of these functionalization reactions is dictated by the position of the metal. In the case of this compound, halogen-metal exchange ensures that functionalization occurs specifically at the C-5 position. This high degree of control is crucial for the synthesis of well-defined pyrimidine derivatives. znaturforsch.com
Chemo- and Regioselectivity in Reactions of this compound Derivatives.organic-chemistry.orgsrce.hrnih.gov
The presence of multiple reactive sites on the this compound core—namely the C-I bond, the C-F bonds of the trifluoromethyl group, and the pyrimidine ring itself—necessitates careful control over reaction conditions to achieve the desired chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound derivatives, a key challenge is to selectively activate the C-I bond for functionalization without affecting the trifluoromethyl group or inducing unwanted reactions on the pyrimidine ring. For instance, in nucleophilic substitution reactions, the choice of nucleophile and reaction conditions determines whether substitution occurs at the C-4 position (para to the trifluoromethyl group) or at the C-2/C-6 positions. nih.govrsc.org Studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack often occurs preferentially at the 4-position. nih.govrsc.org
Regioselectivity , the control of the position of a chemical reaction, is also a critical consideration. In nucleophilic aromatic substitution (SNAr) reactions on related systems like 2,4-dichloroquinazolines, substitution is consistently observed at the 4-position with a variety of amine nucleophiles. mdpi.com This regioselectivity is attributed to the electronic properties of the heterocyclic ring. mdpi.com Similarly, in reactions involving 5-chloro-2,4,6-trifluoropyrimidine, mixtures of regioisomers can be formed, highlighting the influence of both electronic and steric factors on the reaction outcome. semanticscholar.org
The trifluoromethyl group itself can also be a site of reaction. Defluorinative functionalization of 4-trifluoromethylpyridines has been demonstrated, allowing for the conversion of the CF3 group into other functionalities. researchgate.net This adds another layer of complexity and opportunity in the derivatization of these molecules.
Applications in Advanced Organic Synthesis As a Building Block
Utilization as a Precursor for Diverse Heterocyclic Frameworks
The strategic placement of the iodo and trifluoromethyl groups on the pyrimidine (B1678525) ring makes 5-iodo-4-(trifluoromethyl)pyrimidine an ideal starting material for the synthesis of various heterocyclic compounds. The reactivity of the carbon-iodine bond allows for facile functionalization, while the trifluoromethyl group often imparts desirable physicochemical and biological properties to the final products.
Fused pyrimidine systems are a prominent class of heterocyclic compounds with wideranging biological activities. nih.govfrontiersin.org this compound serves as a key starting material for the synthesis of these bicyclic and polycyclic structures. The iodo group at the 5-position provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fused rings. For instance, it can be envisioned that through a sequence of reactions involving substitution at the iodo position followed by cyclization, various fused systems such as thiazolo[4,5-d]pyrimidines could be accessed. mdpi.com The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, another class of fused systems, often involves the use of appropriately substituted pyrimidines. researchgate.netresearchgate.net
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance the metabolic stability and bioavailability of these molecules. nih.gov this compound is a valuable precursor for creating novel pyrimidine-based therapeutic agents. For example, it can be used to synthesize trifluoromethyl-pyrimidine derivatives containing amide moieties, which have shown promising antifungal, insecticidal, and anticancer activities. nih.gov
Intermediacy in the Preparation of Complex Molecular Architectures
The reactivity of the C-I bond in this compound makes it an excellent substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the assembly of complex molecules with tailored properties.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. libretexts.org this compound is an effective electrophilic partner in these reactions, readily coupling with a variety of boronic acids and esters. nih.govacs.org This allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. The reaction typically proceeds under mild conditions with a palladium catalyst and a base. nih.gov This methodology has been successfully applied to the synthesis of various substituted pyrimidines, including those with potential applications as kinase inhibitors. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Electrophile | Nucleophile | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-4-(trifluoromethyl)pyrimidine |
| This compound | Heteroarylboronic acid | NiCl₂(PCy₃)₂ | Cs₂CO₃ | 5-Heteroaryl-4-(trifluoromethyl)pyrimidine |
This table is a generalized representation based on established Suzuki-Miyaura coupling principles. nih.govnih.govnih.gov
Beyond Suzuki-Miyaura coupling, the iodo group in this compound facilitates a range of other important bond-forming reactions. Palladium-catalyzed cross-coupling reactions can be used to form C-C bonds with olefins. clockss.org Furthermore, copper-catalyzed coupling reactions enable the formation of C-N and C-O bonds, providing access to a wider array of functionalized pyrimidines. For instance, coupling with alcohols can yield 5-alkoxypyrimidine derivatives, while reactions with amines can produce 5-aminopyrimidine (B1217817) compounds. nih.gov These transformations are critical for generating molecular diversity and synthesizing compounds with specific biological targets. acs.org
Role in the Synthesis of Trifluoromethyl-Containing Agrochemical and Pharmaceutical Scaffolds
The trifluoromethyl group is a highly sought-after moiety in the design of modern agrochemicals and pharmaceuticals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov this compound is a key intermediate for incorporating the trifluoromethyl-pyrimidine scaffold into these bioactive molecules. researchgate.net The pyrimidine ring itself is a well-established pharmacophore found in numerous pesticides and drugs. nih.gov The combination of the pyrimidine core and the trifluoromethyl group often leads to compounds with potent biological activity. For example, trifluoromethyl-substituted pyrimidines are found in various herbicides and insecticides. nih.gov
Key Intermediate for Pyridine- and Pyrimidine-based Active Ingredients
The pyrimidine scaffold is a fundamental structural motif found in a vast array of biologically active compounds, including antiviral, antifungal, and anticancer agents. nih.govmdpi.com The introduction of a trifluoromethyl group can significantly enhance the biological efficacy and pharmacokinetic properties of these molecules. nih.gov this compound serves as a crucial starting material for the synthesis of a variety of substituted pyrimidines. The presence of the iodine atom at the 5-position provides a reactive handle for a range of cross-coupling reactions, allowing for the introduction of diverse functional groups. rsc.org
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The iodo-substituent on the pyrimidine ring is an excellent substrate for these transformations. This allows for the strategic attachment of various aryl, heteroaryl, alkyl, and amino moieties, leading to the generation of extensive libraries of novel pyrimidine derivatives for biological screening. researchgate.net
The general reactivity of iodo-substituted pyrimidines in common cross-coupling reactions is well-established, and it is anticipated that this compound would exhibit similar reactivity, making it a valuable precursor for a wide range of pyridine- and pyrimidine-based active ingredients.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst/Reagents |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | 5-Aryl/Heteroaryl-4-(trifluoromethyl)pyrimidine | Pd catalyst, Base |
| Sonogashira | Terminal alkyne | 5-Alkynyl-4-(trifluoromethyl)pyrimidine | Pd/Cu catalyst, Base |
| Buchwald-Hartwig | Amine | 5-Amino-4-(trifluoromethyl)pyrimidine | Pd catalyst, Base |
| Heck | Alkene | 5-Alkenyl-4-(trifluoromethyl)pyrimidine | Pd catalyst, Base |
| Stille | Organostannane | 5-Alkyl/Aryl-4-(trifluoromethyl)pyrimidine | Pd catalyst |
Strategic Building Block for Fluorinated Heterocycles
The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl group, into heterocyclic compounds is a widely employed strategy in medicinal and agricultural chemistry. nih.gov The trifluoromethyl group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov As a trifluoromethylated building block, this compound offers a direct route to novel fluorinated heterocycles.
The reactivity of the iodo-substituent allows for the fusion of the pyrimidine ring with other heterocyclic systems, leading to the formation of more complex polycyclic structures. These fused heterocyclic systems are of significant interest as they often exhibit unique biological activities. For example, the synthesis of pyrido[2,3-d]pyrimidines and other fused pyrimidine derivatives often relies on the functionalization of a pre-existing pyrimidine ring. nih.gov
Furthermore, the trifluoromethyl group itself can influence the regioselectivity of subsequent reactions on the pyrimidine ring, providing a level of control in the synthesis of complex fluorinated molecules. The development of synthetic methodologies utilizing building blocks like this compound is crucial for expanding the accessible chemical space of fluorinated heterocycles and for the discovery of new bioactive compounds. researchgate.net
Table 2: Examples of Fluorinated Heterocyclic Scaffolds Potentially Accessible from this compound
| Target Heterocycle Class | Synthetic Strategy | Potential Application |
| Substituted Pyrimidines | Cross-coupling reactions (Suzuki, Sonogashira, etc.) | Pharmaceuticals, Agrochemicals |
| Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) | Intramolecular cyclization following cross-coupling | Kinase inhibitors, Anticancer agents |
| Bi-heterocyclic systems | Cross-coupling with other heterocyclic building blocks | Medicinal Chemistry |
Theoretical and Computational Studies of 5 Iodo 4 Trifluoromethyl Pyrimidine
Quantum Chemical Investigations of Electronic Structure and Bonding
The -CF3 group, with its high electronegativity, exerts a powerful inductive effect, withdrawing electron density from the pyrimidine (B1678525) ring. This effect is most pronounced at the adjacent carbon atoms. The iodine atom, while also electronegative, can exhibit both inductive and resonance effects. Its larger size and polarizability can also influence intermolecular interactions.
Density Functional Theory (DFT) is a common computational method to investigate these properties. By calculating molecular orbitals and atomic charges, a quantitative picture of the electronic distribution can be obtained. For instance, the electrostatic potential map would likely show a significant region of positive potential around the pyrimidine ring, enhanced by the -CF3 group, indicating susceptibility to nucleophilic attack.
To illustrate the electron-withdrawing nature of the trifluoromethyl group on a pyrimidine ring, the following table presents calculated Mulliken charges for a related compound, 4-(trifluoromethyl)pyrimidine (B162611), obtained using DFT calculations.
| Atom | Mulliken Charge (e) |
|---|---|
| N1 | -0.53 |
| C2 | 0.33 |
| N3 | -0.57 |
| C4 | 0.85 |
| C5 | -0.21 |
| C6 | 0.15 |
| C (CF3) | 0.79 |
| F (average) | -0.27 |
Please note: The data in this table is for a related compound and serves for illustrative purposes.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the identification and characterization of novel compounds.
For 5-Iodo-4-(trifluoromethyl)pyrimidine, DFT calculations can be employed to predict the 1H, 13C, and 19F NMR chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. The predicted chemical shifts would reflect the electronic environment of each nucleus. For example, the proton at the C2 position would likely exhibit a downfield shift due to the electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group. Similarly, the 13C chemical shifts of the ring carbons would be significantly influenced by the substituents.
IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this compound, characteristic vibrational modes would include C-H stretching, C-N stretching of the pyrimidine ring, C-F stretching of the trifluoromethyl group, and C-I stretching.
The table below presents a comparison of calculated and experimental 1H NMR chemical shifts for 4-(Trifluoromethyl)pyridine, a structurally related compound, demonstrating the predictive power of computational methods.
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H2 | 8.85 | 8.75 |
| H3 | 7.65 | 7.58 |
| H5 | 7.65 | 7.58 |
| H6 | 8.85 | 8.75 |
Please note: The data in this table is for a related compound and serves for illustrative purposes. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in understanding the mechanisms of chemical reactions, including the identification of intermediates and transition states, and the calculation of activation energies. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where the iodine atom is displaced by a nucleophile.
The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes the compound susceptible to SNAr reactions. Computational methods can be used to model the reaction pathway of, for example, the substitution of the iodo group with an amine or an alkoxide. This involves locating the geometry of the transition state and calculating the energy barrier for the reaction. Such calculations can provide insights into the reaction kinetics and the relative reactivity of different positions on the pyrimidine ring. It is generally observed that positions para to a strong electron-withdrawing group are more activated towards nucleophilic attack.
The following table provides hypothetical calculated activation energies for the nucleophilic substitution of a halogen at the C4 position of a pyrimidine ring by an amine, illustrating the type of data that can be obtained from such studies.
| Reactant | Nucleophile | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 4-Chloropyrimidine | Ammonia | 25.8 |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | Ammonia | 21.5 |
Please note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations of Related Structures
While this compound is a relatively rigid molecule, conformational analysis and molecular dynamics (MD) simulations are crucial for understanding the behavior of more flexible, related structures. For instance, if this core is functionalized with flexible side chains, these computational techniques can explore the accessible conformations and their relative energies.
Conformational analysis typically involves systematically rotating rotatable bonds and calculating the energy of each resulting conformer. This allows for the identification of the most stable, low-energy conformations that the molecule is likely to adopt.
Molecular dynamics simulations provide a time-resolved view of the molecular motion. researchgate.net By simulating the movement of atoms and molecules over time, MD can reveal how a molecule like a substituted pyrimidine derivative interacts with its environment, such as a solvent or a biological receptor. acs.org These simulations can provide insights into the flexibility of the molecule, its solvation properties, and the dynamics of its binding to a target protein.
For a rigid molecule like this compound, MD simulations would primarily show the rotational and translational motion of the molecule in a given medium.
Structure-Reactivity Relationships Derived from Computational Data
Computational data is extensively used to establish quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrimidine derivatives, which are known to exhibit a wide range of biological activities, QSAR studies are particularly valuable in the design of new therapeutic agents. nih.gov
Computational descriptors, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP), can be calculated for a series of related pyrimidine compounds. These descriptors are then statistically correlated with their experimentally determined biological activities.
The following table lists some common computational descriptors used in QSAR studies and their potential relevance to the activity of pyrimidine derivatives.
| Computational Descriptor | Relevance to Biological Activity |
|---|---|
| LUMO Energy | Relates to the ability of the molecule to accept electrons, which can be important in redox reactions or interactions with biological targets. |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative potential on the molecular surface, which can guide interactions with receptor sites. |
| LogP | A measure of lipophilicity, which influences the compound's ability to cross cell membranes. |
| Molecular Volume | A steric descriptor that can be important for fitting into a receptor's binding pocket. |
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Methods for its Synthesis and Derivatization
Future research is anticipated to move beyond traditional synthesis methods towards more efficient and selective catalytic processes. The direct C-H iodination of a 4-(trifluoromethyl)pyrimidine (B162611) precursor represents a primary target for methodological development. While direct electrophilic iodination can be challenging, novel catalytic systems, potentially involving transition metals, could offer a regioselective and milder route to the title compound.
Furthermore, the 5-iodo group serves as a critical handle for a wide array of catalytic cross-coupling reactions. The development of bespoke catalyst systems tailored for this specific substrate could enhance the efficiency of these transformations. Research will likely focus on:
Palladium-catalyzed reactions: Optimizing conditions for Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for coupling with terminal alkynes), Buchwald-Hartwig (for C-N bond formation with amines), and Heck couplings is a promising avenue. clockss.orgnih.govnih.gov These reactions would allow for the introduction of a vast range of functional groups at the 5-position.
Copper-catalyzed reactions: Ullmann-type couplings to form C-O, C-N, and C-S bonds offer an alternative to palladium-based methods, expanding the toolkit for derivatization. nih.gov
Other transition metals: Exploring catalysts based on nickel, gold, or iridium could uncover new reactivity patterns and provide access to novel derivatives. acs.org
The derivatization of 5-Iodo-4-(trifluoromethyl)pyrimidine through these catalytic methods enables the construction of complex molecular architectures, which is of high interest in medicinal chemistry and materials science.
Exploration of New Chemical Transformations Involving the 5-Iodo and 4-Trifluoromethyl Groups
The reactivity of this compound is dominated by the distinct properties of its two key functional groups.
Transformations at the 5-Iodo Group: The carbon-iodine bond is the most reactive site for derivatization. Future research will likely explore:
Metal-Halogen Exchange: Reactions with organolithium or Grignard reagents can convert the iodo group into a nucleophilic carbon center, which can then react with various electrophiles.
Transmetalation Reactions: The conversion of the iodo group to other organometallic species, such as organostannanes or organoborons, creates versatile intermediates for subsequent coupling reactions like the Stille coupling. semanticscholar.org
Reductive Deiodination: Selective removal of the iodine atom can provide access to 4-(trifluoromethyl)pyrimidine, allowing for comparative biological or chemical studies.
Influence and Reactivity of the 4-Trifluoromethyl Group: The -CF3 group is generally stable but exerts a powerful influence on the pyrimidine (B1678525) ring's reactivity. jst.go.jp
Electronic Activation: As a potent electron-withdrawing group, it significantly lowers the electron density of the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) at other positions, should a suitable leaving group be present.
Intramolecular Reactions: In certain contexts, the strong electronegativity of the trifluoromethyl moiety has been shown to trigger intramolecular nucleophilic substitution reactions. jst.go.jp
Modulation of Physicochemical Properties: The -CF3 group is crucial for modulating properties like lipophilicity and metabolic stability in drug discovery programs, a role that will continue to be exploited in derivatives of this compound. nih.gov
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis and derivatization of this compound are well-suited for integration into modern, sustainable chemical practices.
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, stoichiometry), and improved scalability. mdpi.com The application of flow chemistry could be particularly beneficial for:
Hazardous Reactions: Potentially hazardous steps, such as those involving highly reactive organometallic intermediates, can be performed more safely on a small scale within a flow reactor. nih.gov
Multi-step Syntheses: Telescoping multiple reaction steps without intermediate isolation and purification can drastically improve efficiency and reduce waste. mdpi.com For example, a flow process could be designed for the initial iodination followed immediately by a cross-coupling reaction. nih.gov
Improved Selectivity: The precise control offered by flow reactors can lead to higher regioselectivity and reduced formation of byproducts, simplifying purification. vapourtec.com
Sustainable Synthesis: Green chemistry principles are increasingly important in chemical synthesis. For this compound, future efforts will likely focus on:
Solvent-Free Reactions: Mechanochemical methods, such as ball-milling for the iodination step, can eliminate the need for hazardous solvents, reduce waste, and sometimes shorten reaction times. nih.govnih.gov
Catalytic Processes: As mentioned, shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. acs.org
Bio-based Feedstocks: Developing synthetic routes that utilize renewable starting materials, such as alcohols derived from biomass, represents a long-term goal for the sustainable production of pyrimidine scaffolds. acs.orgcapes.gov.br
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Unambiguous characterization of this compound and its derivatives relies on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.
¹H NMR: Would show signals for the two protons on the pyrimidine ring, with their chemical shifts and coupling constants providing information about their electronic environment.
¹³C NMR: Would reveal distinct signals for each carbon atom, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. frontiersin.org
¹⁹F NMR: This is a crucial technique for any trifluoromethyl-containing compound. It would show a singlet for the -CF3 group, and its chemical shift provides a sensitive probe of the local electronic environment. nih.govhuji.ac.il This technique is invaluable for monitoring reactions and confirming the presence of the fluorine-containing moiety. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion. frontiersin.org
X-Ray Crystallography: For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive method. nih.govnih.gov It provides precise data on bond lengths, bond angles, and the spatial arrangement of the atoms, which would be invaluable for understanding the steric and electronic effects of the adjacent iodo and trifluoromethyl groups. sciencemuseum.org.ukresearchgate.net
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Two signals in the aromatic region (δ 8.5-9.5 ppm), likely a singlet and a doublet or two singlets depending on coupling. | Confirms presence and electronic environment of ring protons. |
| ¹³C NMR | Signals for pyrimidine carbons. The C-4 atom signal will be a quartet (J ≈ 35 Hz). The CF₃ carbon will be a quartet (J ≈ 275 Hz). | Carbon skeleton confirmation; C-F coupling confirms CF₃ attachment. nih.gov |
| ¹⁹F NMR | A sharp singlet (δ ≈ -60 to -70 ppm vs. CFCl₃). | Unambiguous confirmation of the CF₃ group; sensitive probe for purity and structural changes. colorado.edu |
| HRMS (EI) | Molecular ion peak corresponding to the exact mass of C₅H₂F₃IN₂. | Confirmation of elemental formula. |
| X-Ray Crystallography | Precise bond lengths (C-I, C-F, etc.), bond angles, and crystal packing information. | Definitive 3D structure; reveals steric and electronic interactions. nih.gov |
Applications as a Probe in Mechanistic Organic Chemistry
The unique electronic nature of this compound makes it an excellent candidate for use as a mechanistic probe in organic chemistry. The juxtaposition of a bulky, polarizable iodo atom and a strongly electron-withdrawing trifluoromethyl group on an aromatic ring creates a system that can be used to investigate the subtleties of various reaction mechanisms.
Probing Electronic Effects: By comparing the reactivity of this compound with analogues lacking the iodo or trifluoromethyl group, researchers can quantify the electronic impact of these substituents on reaction rates and regioselectivity. This is particularly relevant for studying SNAr reactions, where the -CF3 group is expected to be strongly activating.
Investigating Coupling Mechanisms: In transition-metal-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. The C-I bond strength and the electronic density at the reaction center are critical. Using this substrate in kinetic studies could provide valuable data on how a strongly perturbed electronic system affects the catalytic cycle.
Mapping Steric Interactions: The steric hindrance provided by the iodine atom can be used to probe the spatial requirements of catalyst active sites or the transition states of reactions. nih.gov
By employing this molecule in carefully designed experiments, chemists can gain deeper insights into how electronic and steric factors govern reaction pathways, leading to the development of more predictable and efficient synthetic methods. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Iodo-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence regiochemistry?
- Methodological Answer : The synthesis of halogenated trifluoromethylpyrimidines typically involves nucleophilic substitution or direct iodination. For example, 2-Iodo-4-(trifluoromethyl)pyrimidine (C₅H₂F₃IN₂) can be synthesized via halogen exchange using iodine sources under controlled temperatures (60–80°C) . Regioselectivity is influenced by steric and electronic factors: the trifluoromethyl group at position 4 directs electrophilic substitution to position 2 or 5. For 5-iodo derivatives, optimized conditions (e.g., NaI in DMF with CuI catalysis) minimize competing side reactions .
Q. How can researchers purify and characterize this compound to ensure high purity?
- Methodological Answer :
- Purification : Use column chromatography with silica gel and hexane/ethyl acetate (3:1 ratio) to separate iodinated pyrimidines from unreacted precursors .
- Characterization :
- LCMS : Confirm molecular weight (e.g., m/z 273.98 [M+H]+ for C₅H₂F₃IN₂) .
- HPLC : Retention times vary with mobile phases; for iodinated pyrimidines, 0.95 minutes under SMD-TFA05 conditions is typical .
- NMR : ¹⁹F NMR detects trifluoromethyl groups (δ -60 to -65 ppm), while ¹H NMR identifies adjacent protons (e.g., singlet for position 5 iodine) .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The iodine substituent at position 5 enables Suzuki-Miyaura or Ullmann couplings. For example:
- Suzuki : React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form 5-aryl derivatives .
- Ullmann : Couple with amines (CuI, L-proline, 100°C) for amino-functionalized analogs .
- Note : The electron-withdrawing trifluoromethyl group enhances electrophilicity at position 5, accelerating cross-coupling kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for iodinated trifluoromethylpyrimidines?
- Methodological Answer : Discrepancies in ¹H/¹³C NMR shifts often arise from solvent effects or impurities. To validate
- Standardization : Compare with NIST Chemistry WebBook entries for analogous compounds (e.g., 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate residual proton interference .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., CCDC deposition for 2-Iodo-4-(trifluoromethyl)pyrimidine) .
Q. What strategies optimize the stability of this compound in aqueous media for biological assays?
- Methodological Answer :
- pH Control : Store in anhydrous DMSO (pH 7–8) to prevent hydrolysis of the iodine substituent .
- Light Protection : Use amber vials to avoid photodehalogenation, which generates reactive radicals .
- Additives : Include 1–5% ascorbic acid to reduce oxidative degradation during cell-based experiments .
Q. How do structural modifications at position 4 (trifluoromethyl) impact the biological activity of iodinated pyrimidines?
- Methodological Answer :
- Lipophilicity : Trifluoromethyl groups increase logP values (e.g., 2.1 for this compound vs. 1.5 for non-fluorinated analogs), enhancing membrane permeability .
- Activity Comparison :
| Compound | Target (IC₅₀) | LogP |
|---|---|---|
| 5-Iodo-4-(CF₃)pyrimidine | Kinase A: 12 nM | 2.1 |
| 5-Iodo-4-CH₃pyrimidine | Kinase A: 85 nM | 1.3 |
Q. What advanced techniques validate the interaction of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to map interaction sites .
Data Contradiction Analysis
Q. Why do some studies report conflicting regiochemical outcomes during iodination of 4-(trifluoromethyl)pyrimidines?
- Analysis : Competing iodination at positions 2, 4, or 5 depends on the directing effects of substituents. For example:
- Electron-Deficient Systems : Trifluoromethyl groups direct iodination to position 5 (meta-directing) .
- Steric Hindrance : Bulky groups at position 6 may force iodination at position 2 .
- Resolution : Use computational modeling (DFT) to predict reactive sites or employ directing groups (e.g., –NHBoc) to control regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
